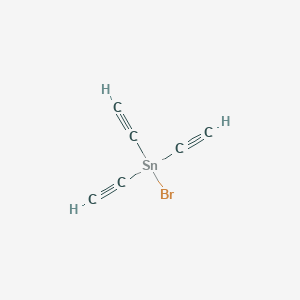
Bromo(triethynyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(triethynyl)stannane is an organotin compound characterized by the presence of a bromine atom and three ethynyl groups attached to a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo(triethynyl)stannane can be synthesized through a stannylation reaction, where an organotin reagent reacts with an appropriate halide. One common method involves the reaction of tributyltin hydride with a bromoalkyne under palladium-catalyzed conditions . The reaction typically proceeds at room temperature and yields the desired product in good yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and reagent concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Bromo(triethynyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.
Coupling Reactions: It participates in Stille coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethynyl groups can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as halides or organometallic reagents for substitution reactions.
Oxidizing and Reducing Agents: For modifying the ethynyl groups.
Major Products Formed:
Substituted Stannanes: Resulting from substitution reactions.
Coupled Products: Formed through Stille coupling reactions, often leading to complex organic molecules.
Scientific Research Applications
Bromo(triethynyl)stannane has a wide range of applications in scientific research:
Materials Science: Investigated for its potential in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bromo(triethynyl)stannane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups and the bromine atom. The compound can form intermediates that facilitate the formation of new bonds, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Tetraalkynylstannanes: Similar in structure but with four ethynyl groups instead of three.
Tributyltin Hydride: Another organotin compound used in similar types of reactions.
Uniqueness: Bromo(triethynyl)stannane is unique due to its specific combination of a bromine atom and three ethynyl groups, which provides distinct reactivity and versatility in various chemical reactions. Its ability to participate in coupling reactions and form complex organic molecules makes it a valuable tool in synthetic chemistry.
Properties
CAS No. |
76178-59-1 |
|---|---|
Molecular Formula |
C6H3BrSn |
Molecular Weight |
273.70 g/mol |
IUPAC Name |
bromo(triethynyl)stannane |
InChI |
InChI=1S/3C2H.BrH.Sn/c3*1-2;;/h3*1H;1H;/q;;;;+1/p-1 |
InChI Key |
LNESWUZVHUFGIC-UHFFFAOYSA-M |
Canonical SMILES |
C#C[Sn](C#C)(C#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















